molecular formula C12H11NO2 B049981 (S)-Amino-naphthalen-1-yl-acetic acid CAS No. 111820-05-4

(S)-Amino-naphthalen-1-yl-acetic acid

Cat. No.: B049981
CAS No.: 111820-05-4
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Amino-naphthalen-1-yl-acetic acid is an organic compound that features a naphthalene ring system substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetic Acid Introduction: The amino-naphthalene derivative is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino-naphthalen-1-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid.

Major Products

    Oxidation: Nitroso-naphthalen-1-yl-acetic acid, nitro-naphthalen-1-yl-acetic acid.

    Reduction: Amino-naphthalen-1-yl-acetic acid derivatives.

    Substitution: Halogenated or sulfonated naphthalen-1-yl-acetic acid derivatives.

Scientific Research Applications

(S)-Amino-naphthalen-1-yl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Amino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    Amino-naphthalene: Lacks the acetic acid moiety, limiting its solubility and reactivity.

    Naphthalene-2-acetic acid: Similar structure but with the acetic acid group at a different position, affecting its reactivity and interactions.

Uniqueness

(S)-Amino-naphthalen-1-yl-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427456
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111820-05-4
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 2
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 3
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 4
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 5
(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 6
(S)-Amino-naphthalen-1-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.